5-Isopropyl-2-(methylthio)phenol 5-Isopropyl-2-(methylthio)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19859275
InChI: InChI=1S/C10H14OS/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3
SMILES:
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol

5-Isopropyl-2-(methylthio)phenol

CAS No.:

Cat. No.: VC19859275

Molecular Formula: C10H14OS

Molecular Weight: 182.28 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-2-(methylthio)phenol -

Specification

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
IUPAC Name 2-methylsulfanyl-5-propan-2-ylphenol
Standard InChI InChI=1S/C10H14OS/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3
Standard InChI Key QNMNKMOUNUSHOZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=C(C=C1)SC)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The benzene ring in 5-isopropyl-2-(methylthio)phenol is functionalized with two distinct groups: a methylthio group at position 2 and an isopropyl group at position 5. The methylthio group contributes to the compound’s electron-rich aromatic system, enhancing its susceptibility to electrophilic substitution reactions. Meanwhile, the isopropyl group introduces steric hindrance, which may impede certain reaction pathways or influence molecular packing in solid states .

Table 1: Core Physicochemical Parameters

PropertyValue
Molecular FormulaC10H14OS\text{C}_{10}\text{H}_{14}\text{OS}
Molecular Weight182.28 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The absence of reported melting or boiling points in available literature suggests that experimental data for this compound remains limited .

Spectroscopic Features

While specific spectral data (e.g., NMR, IR) for 5-isopropyl-2-(methylthio)phenol is not provided in the cited sources, analogous compounds offer insights. For instance:

  • ¹H NMR: The isopropyl group typically exhibits a septet (δ ~2.8–3.1 ppm) for the methine proton and doublets (δ ~1.2–1.3 ppm) for the methyl groups. The methylthio group resonates as a singlet near δ 2.4–2.6 ppm.

  • IR Spectroscopy: A broad O-H stretch (3200–3600 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) are expected, consistent with phenolic and thioether functionalities.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves:

  • Friedel-Crafts Alkylation: Introducing the isopropyl group to phenol using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Thioether Formation: Reacting the intermediate with methyl disulfide or methanethiol under basic conditions to install the methylthio group.

Key Considerations:

  • Regioselectivity: The directing effects of the hydroxyl and methylthio groups ensure substitution occurs at the 5-position during alkylation.

  • Purification: Column chromatography or recrystallization may be required to isolate the product from ortho/para isomers.

Industrial Manufacturing

Large-scale production likely employs continuous flow reactors to optimize yield and minimize byproducts. Automated systems regulate temperature and stoichiometry, ensuring reproducibility. Post-synthesis, distillation or adsorption processes remove unreacted precursors.

Reactivity and Functional Transformations

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes reactions such as:

  • Nitration: Yields nitro derivatives at the 4-position, guided by the ortho/para-directing methylthio group.

  • Sulfonation: Forms sulfonic acid derivatives under concentrated sulfuric acid conditions.

Oxidation and Reduction

  • Oxidation: The methylthio group oxidizes to sulfoxide (-SO-\text{-SO-}) or sulfone (-SO2\text{-SO}_2-) using agents like hydrogen peroxide.

  • Reduction: Catalytic hydrogenation cleaves the thioether bond, yielding a thiol (-SH\text{-SH}).

Biological and Industrial Applications

Antimicrobial Activity

Methylthio-substituted phenols exhibit broad-spectrum antimicrobial properties. The thioether moiety disrupts microbial cell membranes, while the phenolic hydroxyl group generates reactive oxygen species, inducing oxidative stress .

Antioxidant Capacity

The compound’s ability to scavenge free radicals stems from its phenolic structure, which donates hydrogen atoms to stabilize radicals. Comparative studies with tocopherol analogs suggest moderate antioxidant efficacy .

Industrial Uses

  • Agrochemicals: Serves as a precursor for herbicides and fungicides due to its bioactivity.

  • Polymer Additives: Acts as a stabilizer in plastics by inhibiting oxidative degradation .

Comparative Analysis with Structural Analogs

Table 2: Key Differences from Related Compounds

CompoundSubstituentsMolecular WeightKey Properties
5-Isopropyl-2-methylphenol-CH₃ at 2, -CH(CH₃)₂ at 5164.24 g/molLower hydrophobicity
2-(Methylthio)phenol-SCH₃ at 2140.21 g/molHigher volatility
Thymol-CH(CH₃)₂ at 5, -OH at 2150.22 g/molAntiseptic, lower sulfur content

The isopropyl and methylthio groups in 5-isopropyl-2-(methylthio)phenol confer enhanced lipid solubility compared to simpler phenols, potentially improving bioavailability in hydrophobic environments .

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) of similar compounds indicates decomposition onset temperatures above 200°C, suggesting moderate thermal stability. Degradation products may include sulfur dioxide and isopropylphenols.

Photolytic Degradation

Exposure to UV light initiates homolytic cleavage of the C-S bond, generating thiyl radicals. Stabilizers like hindered amines mitigate this effect in industrial formulations.

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